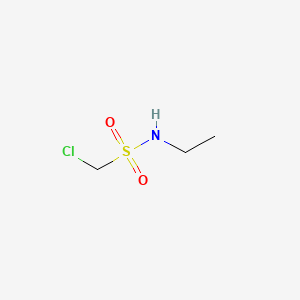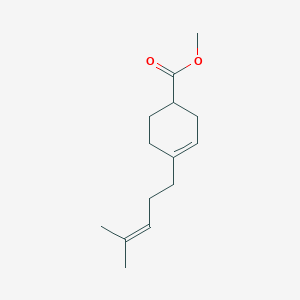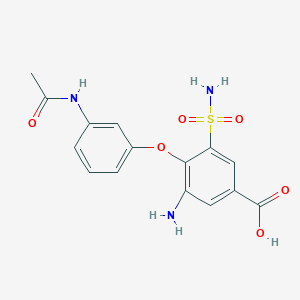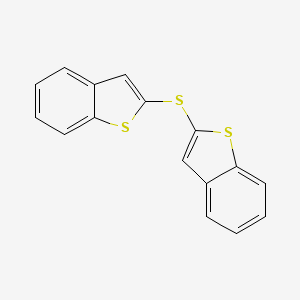
1-Chloro-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C3H8ClNO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.
Preparation Methods
The synthesis of 1-Chloro-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3SO2Cl+C2H5NH2→CH3SO2NHC2H5+HCl
In industrial settings, this reaction can be scaled up using continuous flow reactors to ensure efficient production. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and using an excess of ethylamine to drive the reaction to completion .
Chemical Reactions Analysis
1-Chloro-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
1-Chloro-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of conditions like glaucoma and epilepsy.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its sulfonamide structure which is known for antibacterial properties.
Mechanism of Action
The mechanism by which 1-Chloro-N-ethylmethanesulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
1-Chloro-N-ethylmethanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the chlorine atom, which can be further modified to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
Properties
CAS No. |
52009-25-3 |
|---|---|
Molecular Formula |
C3H8ClNO2S |
Molecular Weight |
157.62 g/mol |
IUPAC Name |
1-chloro-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-5-8(6,7)3-4/h5H,2-3H2,1H3 |
InChI Key |
PMTFQVVOCAWRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)


![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)




![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
